6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydropyridine ring, a phenyl group, a quinazolinone ring, and a bromine atom. Tetrahydropyridines are heterocycles with the formula C5H9N . Quinazolinones are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tetrahydropyridine ring could be formed via a modified Ireland-Claisen rearrangement . The bromine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Methodologies
One significant area of research involves the development of synthetic methodologies that enable the production of highly functionalized heterocyclic compounds. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors demonstrates the chemical versatility and potential for modification of compounds structurally related to 6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. This process involves catalytic systems that facilitate intramolecular nucleophilic attacks, leading to the formation of complex structures with potential for further chemical manipulation and investigation into their biological activities (Jun He et al., 2016).
Potential Biological Activities
Research into the antimicrobial properties of quinazolinone derivatives reveals the compound's potential for medicinal chemistry applications. For example, the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one and its subsequent transformation into derivatives demonstrates an approach to exploring the antimicrobial efficacy of such compounds. These steps highlight the compound's role as a precursor in the synthesis of biologically active molecules that could serve as templates for developing new antimicrobial agents (J. A. Patel et al., 2006).
Future Directions
Properties
IUPAC Name |
6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN3O2S/c28-22-10-11-24-23(16-22)26(33)31(27(34)29-24)17-18-6-8-21(9-7-18)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-9,12,22-24H,10-11,13-17H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXMDNYNYLBSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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